molecular formula C11H10ClNO4S B2629609 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-propanesulfonyl chloride CAS No. 62605-69-0

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-propanesulfonyl chloride

Cat. No. B2629609
CAS RN: 62605-69-0
M. Wt: 287.71
InChI Key: RDXUBBUYWZAROQ-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-propanesulfonyl chloride” is a chemical compound with the empirical formula C11H8ClNO3. It has a molecular weight of 237.64 . This compound is usually available in solid form .


Molecular Structure Analysis

The InChI key for this compound is ZEQHPUCQCWTFRP-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The InChI key, which provides information about the molecular structure, is ZEQHPUCQCWTFRP-UHFFFAOYSA-N .

Scientific Research Applications

Applications in Organic Synthesis

Trifluoromethylation and Chlorination : Chemicals like trifluoromethanesulfonyl chloride (CF3SO2Cl) have been explored for their utility in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl, highlighting the relevance of sulfonyl chloride derivatives in organic synthesis for introducing fluorinated groups or chlorination, which can be crucial for developing materials with unique properties. The distinct reactivity of CF3SO2Cl under reductive conditions, compared to its sodium counterpart under oxidative conditions, underscores the nuanced applications of sulfonyl chlorides in electrophilic chlorination and enantioselective chlorination processes (Hélène Chachignon, H. Guyon, D. Cahard, 2017).

Biologically Produced Chemicals

Downstream Processing of Biologically Produced Diols : The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of efficient recovery and purification methods for chemicals produced via microbial processes. It highlights the significant cost associated with separation from fermentation broth, suggesting that chemicals similar to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-propanesulfonyl chloride could potentially be produced or purified using advanced separation techniques to enhance yield, purity, and reduce energy consumption (Zhi-Long Xiu, A. Zeng, 2008).

Advanced Oxidation Processes

Impact of Chloride Ions on Advanced Oxidation : The presence of chloride ions in aquatic environments and their reaction with oxidants in advanced oxidation processes (AOPs) can influence the degradation of organic substrates. This research suggests that similar compounds might interact with chloride ions or participate in environmental remediation processes. Understanding the role of chloride and other ions can guide the application of AOPs for the degradation of complex organics, potentially including compounds with functionalities similar to the one (D. Oyekunle, Jiayi Cai, E. Gendy, Zhuqi Chen, 2021).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for this compound are H301 - H317, which indicate that it is toxic if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXUBBUYWZAROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride

CAS RN

62605-69-0
Record name 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium-3-phthalimidopropane-1-sulfonate (6.0 g) was suspended in dry toluene (25 ml) under a nitrogen atmosphere and heated to reflux. Then 4.11 g of PCl5 was added in portions and the mixture was heated at reflux for 60 minutes. A second portion of 4.11 g of PCl5 was added and heating was continued for 90 minutes. The reaction mixture was evaporated to dryness and crushed ice was added to the residual solid. When the ice had just molten, the solid was filtered off and dried in vacuo to yield 5.64 g (87%) of a solid. 1H-NMR (CDCl3) δ (ppm) 7.88-7.81 (m, 2H), 7.78-7.71 (m, 2H), 3.87 (t, J=6.5 Hz, 2H), 3.77-3.69 (m, 2H), 2.48-2.34 (m, 2H).
Name
Potassium 3-phthalimidopropane-1-sulfonate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
4.11 g
Type
reactant
Reaction Step Two
Name
Quantity
4.11 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Synthesis routes and methods II

Procedure details

Adapting a procedure according to Shue et al., Bioorg. Med. Chem. 1996, 6, 1709-1714, a 250 mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser was charged under an atmosphere of nitrogen with 5.4 g (20 mmol) of potassium 3-(1,3-dioxobenzo[c]azolin-2-yl)propanesulfonic acid (10a), 150 mL of anhydrous dichloromethane (DCM), and 4.6 g (22 mmol) of phosphorus pentachloride (PCl5). The reaction mixture was heated to reflux. After reacting overnight, the reaction mixture was quenched with water and the phases were separated. The aqueous phase was extracted with dichloromethane (DCM). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvents removed under reduced pressure using a rotary evaporator. After work-up, the crude material was purified by silica gel column chromatography using a mixture of ethyl acetate (EtOAc) and hexane (Hxn) (EtOAc/Hxn=1:2) as eluent to provide 2.0 g (35% yield) of the title compound (10) as a off-white to beige solid. 1H NMR (400 MHz, CDCl3): δ=2.42-2.49 (m, 2H), 3.75-3.79 (m, 2H), 3.91 (t, J=6.4 Hz, 2H), 7.75-7.77 (m, 2H), 7.87-7.89 (m, 2H) ppm. MS (ESI) m/z 287.99 (M+H)+.
Name
potassium 3-(1,3-dioxobenzo[c]azolin-2-yl)propanesulfonic acid
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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